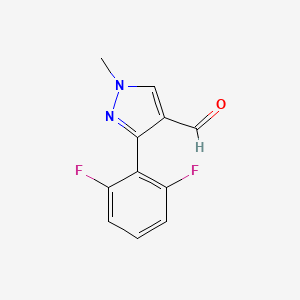

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C11H8F2N2O |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)-1-methylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)10-8(12)3-2-4-9(10)13/h2-6H,1H3 |

InChI Key |

ABGFNPXOTAOKIM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable catalyst to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Key Differences :

- Substituent Position : The 2,6-difluorophenyl group in the target compound creates a sterically hindered ortho-substitution pattern, which may reduce rotational freedom compared to the para-fluorophenyl group in Compound 1. This could impact binding affinity in biological targets.

Comparison with Sulfanyl- and Trifluoromethyl-Substituted Pyrazoles

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares the 1-methyl and carbaldehyde groups but differs in substituents at positions 3 and 5 (Table 2).

Key Insights :

- The trifluoromethyl group in the compound increases lipophilicity and metabolic stability, whereas the 2,6-difluorophenyl group in the target compound balances electronic withdrawal with steric bulk.

Functional Analogues in Agrochemicals

lists pyrazole-based pesticides such as fipronil and ethiprole , which share a pyrazole core but feature distinct substituents (Table 3).

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target | Pyrazole | 2,6-Difluorophenyl, carbaldehyde | Unknown |

| Fipronil | Pyrazole | Trifluoromethylsulfinyl, 4-(trifluoromethyl)phenyl | Insecticide |

| Ethiprole | Pyrazole | Ethylsulfinyl, 4-(trifluoromethyl)phenyl | Insecticide |

Key Observations :

- Fipronil and ethiprole derive their insecticidal activity from sulfinyl and trifluoromethyl groups, which enhance binding to GABA receptors . The target compound’s carbaldehyde group may instead facilitate covalent interactions or serve as a synthetic intermediate.

- The absence of sulfur-based substituents in the target compound suggests divergent biological targets or mechanisms compared to commercial pesticides.

Structural and Computational Analysis

Crystallographic data for analogous compounds () were refined using SHELX software (), ensuring accurate bond length and angle measurements . For example:

- In Compound 1 (), the dihedral angle between the pyrazoline ring and 4-fluorophenyl group is 12.5°, whereas the target compound’s 2,6-difluorophenyl group likely imposes greater torsional strain due to ortho-substitution.

- The carbaldehyde group in both the target compound and derivatives adopts a planar conformation, optimizing resonance stabilization.

Biological Activity

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with methyl hydrazine in the presence of suitable reagents to form the pyrazole ring. The general synthetic route can be summarized as follows:

- Formation of Pyrazole Ring :

- React 2,6-difluorobenzaldehyde with methyl hydrazine.

- Use a catalyst (e.g., acetic acid) to facilitate the reaction.

- Oxidation to Carbaldehyde :

- Treat the resulting pyrazole with an oxidizing agent (e.g., PCC or DMSO) to introduce the aldehyde functionality.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole Derivative A | S. aureus | 15 |

| Pyrazole Derivative B | E. coli | 12 |

| 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | S. aureus | 18 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds containing the pyrazole moiety have shown promising results in inhibiting cell proliferation in various cancer types including breast and lung cancers. For instance, a study demonstrated that derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have also been documented. A specific derivative was shown to inhibit TNF-α and IL-6 production significantly, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |

|---|---|---|

| Pyrazole Derivative C | 85% | 91% |

| Dexamethasone (control) | 76% | 86% |

Case Studies

A recent investigation into the biological activities of various pyrazole derivatives revealed that modifications on the phenyl ring significantly influenced their efficacy against cancer cells and pathogenic bacteria. The study emphasized the role of fluorine substituents in enhancing biological activity due to their electronegative nature, which may improve binding affinity to biological targets .

Q & A

(Basic) What are the common synthetic routes for 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

A widely used approach involves nucleophilic substitution reactions. For example, 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde can react with 2,6-difluorophenol under basic conditions (e.g., K₂CO₃) in refluxing ethanol or methanol . Yield optimization requires careful control of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Catalyst loading : Excess base can lead to side reactions; stoichiometric ratios are critical.

- Temperature : Prolonged reflux (~12–24 hours) improves conversion but risks aldehyde oxidation.

Parallel synthesis and Design of Experiments (DoE) can systematically identify optimal conditions .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.5 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass matching (calc. for C₁₂H₉F₂N₂O: 238.0652) ensures purity .

- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELXL refinement and ORTEP-III visualization are standard .

(Advanced) How can X-ray crystallography be applied to determine the molecular conformation, and what software tools are recommended for data analysis?

Methodological Answer:

- Crystallization : Use slow vapor diffusion with solvents like chloroform/hexane. Diffraction-quality crystals require minimal disorder (R-factor < 5%) .

- Data Processing : SHELX suite (SHELXD for solution, SHELXL for refinement) handles space group determination and thermal parameter adjustment .

- Visualization : ORTEP-3 generates publication-ready thermal ellipsoid plots, highlighting bond angles and torsional strain .

- Validation : Check for π-π stacking or halogen bonding using Mercury (CCDC), which may explain packing motifs .

(Advanced) What computational methods are suitable for studying electronic properties and target interactions of this compound?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models frontier orbitals (HOMO/LUMO) to predict reactivity at the aldehyde group .

- Molecular Docking : AutoDock Vina or Schrödinger Suite uses crystal structures (e.g., Factor VIIa complex, PDB: 5F7B) to simulate binding modes .

- MD Simulations : GROMACS assesses stability of protein-ligand interactions over time, focusing on fluorine-mediated hydrophobic contacts .

(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Purity Verification : HPLC (≥95% purity) eliminates confounding impurities; elemental analysis confirms stoichiometry .

- Dose-Response Curves : IC₅₀ values should be replicated across ≥3 independent experiments to assess reproducibility .

(Basic) What are key considerations for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Replace difluorophenyl with chlorophenyl or methoxyphenyl to probe electronic effects .

- Aldehyde Modifications : Convert to oximes or hydrazones via condensation reactions to enhance solubility .

- Methyl Group Replacement : Introduce bulkier groups (e.g., ethyl, isopropyl) to assess steric effects on target binding .

(Advanced) What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Synthesis : Convert the aldehyde to a methoxime (reversible in vivo) to mask polarity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

- Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .

(Basic) How can researchers confirm compound purity for pharmacological studies?

Methodological Answer:

- HPLC : Symmetric peaks (asymmetry factor ≤1.2) with retention time matching standards .

- Melting Point : Sharp range (Δ ≤ 2°C) indicates homogeneity; compare to literature values .

- Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values confirms stoichiometry .

(Advanced) What mechanistic roles do the difluorophenyl and aldehyde groups play in target interactions?

Methodological Answer:

- Difluorophenyl : Enhances lipid solubility and metabolic stability via fluorine’s electron-withdrawing effect; π-stacking with aromatic residues (e.g., Phe in kinases) .

- Aldehyde : Forms reversible Schiff bases with lysine residues (e.g., in Factor VIIa’s catalytic triad), enabling covalent inhibition .

(Advanced) How do difluorophenyl groups influence metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

- CYP450 Inhibition : Fluorine blocks oxidation at ortho positions, reducing Phase I metabolism (assayed via human liver microsomes) .

- Half-Life (t₁/₂) : Compare using LC-MS/MS in plasma samples; fluorinated analogs typically show t₁/₂ ≥ 4 hours vs. ≤2 hours for non-fluorinated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.